molecular formula C11H10N2O2 B084185 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 10250-64-3

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B084185
CAS RN: 10250-64-3
M. Wt: 202.21 g/mol
InChI Key: RTBQZMPYPFQBHA-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a five-membered heterocycle that consists of two nitrogen atoms adjacent to three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Molecular Structure Analysis

The molecular structure of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring attached to a phenyl ring and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms .

Scientific Research Applications

Core Element in Various Sectors of the Chemical Industry

Pyrazoles, including “1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid”, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They have been extensively studied for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Agrochemistry

In agrochemistry, pyrazoles are used due to their fascinating properties . Their popularity has skyrocketed since the early 1990s .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their ability to form organometallic compounds .

D-Amino Acid Oxidase (DAO) Inhibitor

“1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

Pain Management

This compound specifically prevents formalin-induced tonic pain . This suggests potential applications in the field of pain management.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2. It may cause serious eye irritation and may be harmful if swallowed .

properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQZMPYPFQBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428769
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

10250-64-3
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

2-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (0.32 g, 1.39 mmol) was dissolved in 4.5 mL of tetrahydrofuran, 1.5 mL of methanol and 1.5 mL of water, and treated with lithium hydroxide hydrate (0.12 g, 2.78 mmol). After stirring at room temperature overnight, the mixture was acidified (pH=1) with hydrochloric acid, and extracted with ethyl acetate (3×10 mL) and the combined organic phases washed with 10 mL of brine. The organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford a quantitative yield of the title compound.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 1-methyl-3-phenylpyrazole-5-carboxylate (3 g) was dissolved in a mixed solvent of ethanol (20 ml) and water (20 ml) and sodium hydroxide (0.7 g) was added. The mixture was stirred at a refluxing temperature for 30 min. Ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (0.8 g), melting point: 189° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.12 g of ethyl 1-methyl-3-phenyl-1H-5-pyrazolecarboxylate was dissolved in 5 ml ethanol. 1 ml of 5N aqueous sodium hydroxide solution was added thereto, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled, neutralized with 2N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.11 g of 1-methyl-3-phenyl-1H-5-pyrazolecarboxylic acid.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (2.3 g, 10 mmol) in MeOH (30 mL) is added 1 N NaOH (12 mL) in one portion at RT. The mixture is stirred at RT for 1 h. Most of the MeOH is removed with a rotary evaporator, and the remaining aqueous solution is diluted with water (12 mL) and neutralized with 1 N HCl to pH=5. The precipitate is collected by filtration, washed with water and dried to give the title compound. 1H NMR (CDCl): 7.26-7.82 (m, 6H), 4.26 (s, 3H); LC/MS (M+1)=203.29; RT=1.54 min
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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